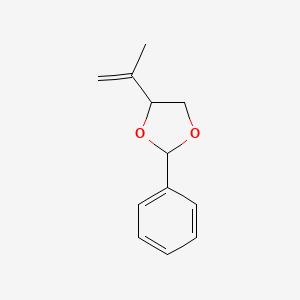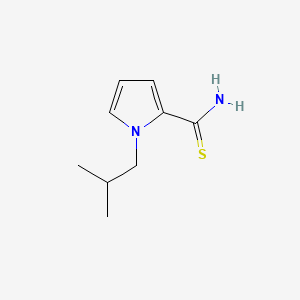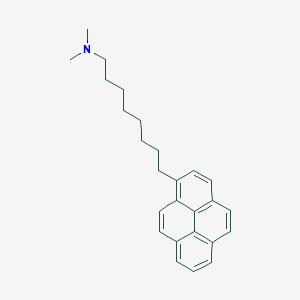![molecular formula C14H18Cl2N2O3 B14343381 Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate CAS No. 92302-31-3](/img/structure/B14343381.png)
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a bis(2-chloroethyl)carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with bis(2-chloroethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with ethanol to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bis(2-chloroethyl) groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and amines.
Hydrolysis: 4-aminobenzoic acid, ethanol, and bis(2-chloroethyl)amine.
Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cell division.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate involves the formation of covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl) groups can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can be compared with other carbamate derivatives and alkylating agents:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The presence of both an ester and a bis(2-chloroethyl)carbamoyl group makes this compound unique, as it combines the reactivity of carbamates with the potential for DNA cross-linking.
Propiedades
Número CAS |
92302-31-3 |
|---|---|
Fórmula molecular |
C14H18Cl2N2O3 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
ethyl 4-[bis(2-chloroethyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-2-21-13(19)11-3-5-12(6-4-11)17-14(20)18(9-7-15)10-8-16/h3-6H,2,7-10H2,1H3,(H,17,20) |
Clave InChI |
JSLRCSJIFRUZNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


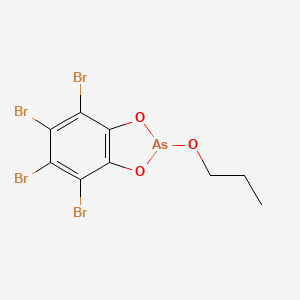
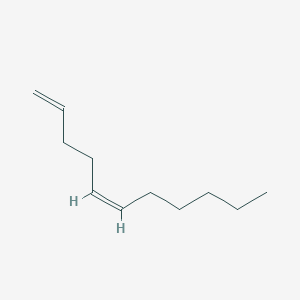
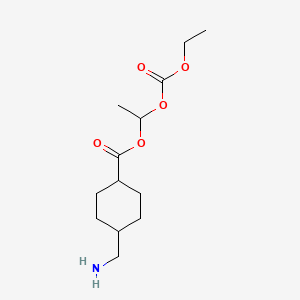
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)


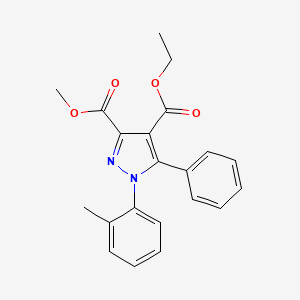
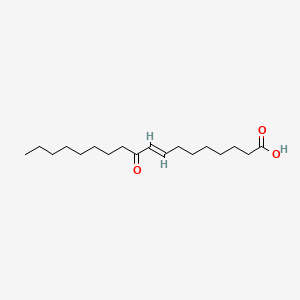
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
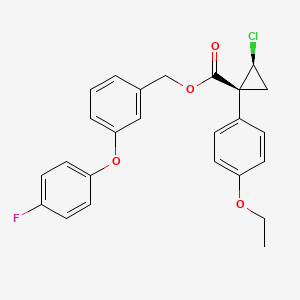
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
